![molecular formula C10H20N2O B3249564 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 195390-63-7](/img/structure/B3249564.png)
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-aminopiperidine with 2,2-dimethylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopiperidin-1-yl)phenylmethanone: Another piperidine derivative with similar structural features.
3-(4-Aminopiperidin-1-yl)methyl magnolol: A compound with a piperidine moiety used in anticancer research.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific structural configuration and the presence of the 2,2-dimethylpropan-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one, commonly referred to as a piperidine derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₂₁ClN₂O
- Molecular Weight : 220.74 g/mol
- CAS Number : 1286264-64-9
- Purity : >95% .
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its effects on various biological targets, particularly in neurological and psychiatric disorders. Its structural features suggest potential interactions with neurotransmitter systems and protein kinases.
The compound is believed to act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways. Specifically, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell survival .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine ring and the introduction of functional groups significantly influence the biological activity of this compound. For instance, variations in substituents on the piperidine nitrogen can enhance potency and selectivity for specific targets.
Notable Findings
In a study evaluating a series of piperidine derivatives, compounds structurally related to this compound exhibited promising IC50 values against GSK-3β, with some derivatives showing enhanced metabolic stability compared to their parent compounds . This suggests that careful structural modifications can lead to improved pharmacological profiles.
Case Study 1: GSK-3β Inhibition
A detailed investigation into the inhibitory effects of this compound on GSK-3β revealed that certain derivatives achieved nanomolar potency. The study utilized molecular dynamics simulations to elucidate binding interactions within the ATP-binding site of GSK-3β, confirming the compound's potential as a therapeutic agent for conditions such as Alzheimer's disease .
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective properties of this compound in cellular models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced neuronal damage, highlighting its potential utility in treating neurodegenerative disorders .
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNCEHZFHZVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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